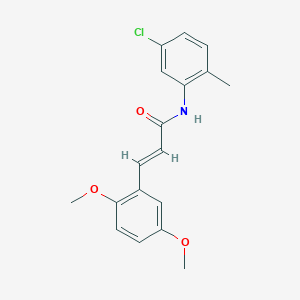

![molecular formula C19H17ClO3 B5542300 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one CAS No. 6154-35-4](/img/structure/B5542300.png)

7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of chromen-2-one derivatives typically involves strategies such as the O-acylation reaction, as seen in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, which yields an 88% yield under controlled conditions (Becerra, Portilla, & Castillo, 2021). Such methods could be adapted for the synthesis of "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one," considering the structural similarities.

Molecular Structure AnalysisThe molecular structure of chromen-2-one derivatives is often elucidated using techniques like NMR spectroscopy and X-ray crystallography. For example, the structure of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid was determined using these methods, providing detailed insight into the spatial arrangement and electronic environment of the molecule (Barili et al., 2001). Similar analyses would be essential for understanding the precise molecular configuration of "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one."

Chemical Reactions and Properties

Chromen-2-one derivatives participate in various chemical reactions, highlighting their reactivity and potential for further modification. For instance, the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid demonstrate the versatility of chromen-2-one compounds in chemical transformations (Barili et al., 2001). Such data can provide insights into the reactivity of "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one" and its potential for further chemical modifications.

Physical Properties Analysis

The physical properties of chromen-2-one derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. Studies like the one on fluorescent probe 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one offer valuable information on these aspects, including crystalline structure and thermal stability (Yadav et al., 2015). Such information would be pertinent for "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one," influencing its handling and storage conditions.

Chemical Properties Analysis

科学的研究の応用

Antibacterial Activity

Coumarin derivatives, including compounds structurally related to 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one, have been synthesized and evaluated for their antibacterial properties. Studies demonstrate that these compounds exhibit bacteriostatic and bactericidal activities against various bacterial strains, such as Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential as antimicrobial agents (Behrami & Vaso, 2017).

Synthesis and Biological Activities

Research into the synthesis of hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides has been conducted, with some newly synthesized compounds being screened for antimicrobial and antioxidant activities. This research illustrates the versatility of chromen-2-one derivatives in generating compounds with potential biological benefits (Hatzade et al., 2008).

Antimicrobial Agents

The design, synthesis, and evaluation of Schiff’s bases of 4-chloro-3-coumarin aldehyde have been explored, revealing significant antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. This underscores the potential of chromen-2-one derivatives in developing new antimicrobial agents (Bairagi et al., 2009).

Molecular Docking and Structural Analysis

Studies involving molecular docking, Hirshfeld surface, structural, spectroscopic, electronic, NLO, and thermodynamic analyses on novel hybrid compounds containing pyrazole and coumarin cores, including derivatives of chromen-2-one, provide insights into their potential pharmaceutical applications. These compounds exhibit various interactions and properties that could be beneficial for drug development (Sert et al., 2018).

Antioxidant Activity

The synthesis and evaluation of novel 2H-chromene derivatives bearing phenylthiazolidinones have been conducted, with some compounds displaying remarkable antimicrobial activity on different bacterial classes and fungi, indicating their potential as antioxidant agents (El Azab et al., 2014).

作用機序

特性

IUPAC Name |

7-[(3-chlorophenyl)methoxy]-4-propylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClO3/c1-2-4-14-10-19(21)23-18-11-16(7-8-17(14)18)22-12-13-5-3-6-15(20)9-13/h3,5-11H,2,4,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXNAMTLZDCMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977107 |

Source

|

| Record name | 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6154-35-4 |

Source

|

| Record name | 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)

![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)